molecular formula C16H17N3O5S B1669932 (6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 3890-34-4

(6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B1669932
CAS No.: 3890-34-4
M. Wt: 363.4 g/mol
InChI Key: HUKRJWVLQPKROI-HUFXEGEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is an active metabolite of cephaloglycin, a cephalosporin antibiotic. It is excreted in human urine and has a molecular formula of C16H17N3O5S with a molecular weight of 363.39 g/mol . This compound is significant in the field of medicinal chemistry due to its role in the metabolism of cephalosporin antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions: (6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can be synthesized through the acidic degradation of cephaloglycin. The process involves high-performance liquid chromatography (HPLC) to determine the presence of deacetylcephaloglycin in human urine . The reaction conditions typically involve acidic environments to facilitate the degradation process.

Industrial Production Methods: While specific industrial production methods for deacetylcephaloglycin are not extensively documented, the general approach involves the synthesis of cephaloglycin followed by its degradation under controlled acidic conditions. The use of HPLC is crucial for the purification and quantification of the compound.

Chemical Reactions Analysis

Types of Reactions: (6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) is a common oxidizing agent.

    Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of deacetylcephaloglycin involves its role as a metabolite of cephaloglycin. It exerts its effects by interacting with bacterial cell wall synthesis, leading to the inhibition of bacterial growth. The molecular targets include penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall . By binding to these proteins, deacetylcephaloglycin disrupts the cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

    Cephaloglycin: The parent compound from which deacetylcephaloglycin is derived.

    Cephalexin: Another cephalosporin antibiotic with similar metabolic pathways.

    Cefadroxil: A cephalosporin antibiotic with a similar structure and function.

Uniqueness: (6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific role as a metabolite of cephaloglycin. Its presence in human urine makes it a valuable marker for studying the pharmacokinetics and metabolism of cephalosporin antibiotics .

Properties

CAS No.

3890-34-4

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

(6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O5S/c17-10(8-4-2-1-3-5-8)13(21)18-11-14(22)19-12(16(23)24)9(6-20)7-25-15(11)19/h1-5,10-11,15,20H,6-7,17H2,(H,18,21)(H,23,24)/t10?,11-,15-/m1/s1

InChI Key

HUKRJWVLQPKROI-HUFXEGEASA-N

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CO

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CO

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

deacetylcephaloglycin
deacetylcephaloglycin, (6R-(6alpha,7beta(S*)))-isomer
deacetylcephaloglycin, (6R-trans)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
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(6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
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(6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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